Methyl 1-aminocyclobutanecarboxylate
Overview
Description
1-Amino-cyclobutanecarboxylic acid methyl ester is a unique chemical provided to early discovery researchers . It has a molecular weight of 129.16 .
Molecular Structure Analysis
The molecular structure of 1-Amino-cyclobutanecarboxylic acid methyl ester can be represented by the SMILES stringCOC(=O)C1(N)CCC1
and the InChI string 1S/C6H11NO2/c1-9-5(8)6(7)3-2-4-6/h2-4,7H2,1H3
.
Scientific Research Applications
Plant Stress Hormones and Medicinal Chemistry
Jasmonic acid (JA) and its derivatives, including methyl esters like "1-Amino-cyclobutanecarboxylic acid methyl ester," have seen increasing interest in medicinal chemistry due to their roles as plant stress hormones. JA and its volatile methyl ester (MJ) are lipid-derived compounds with ubiquity in the plant kingdom. Their synthesis, usage, and biological activities cover a spectrum from drug and prodrug developments to their intrinsic properties in plants. This highlights a potential area for "1-Amino-cyclobutanecarboxylic acid methyl ester" in drug and nutraceutical development, given its structural similarity to these compounds (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).
Biopolymer Modification
Research into the modification of xylan, a biopolymer, into ethers and esters demonstrates the versatility of ester compounds in creating materials with specific properties. This involves chemical reactions that produce derivatives with varied functional groups, substitution patterns, and degrees of substitution. Given the structural features of "1-Amino-cyclobutanecarboxylic acid methyl ester," it may offer similar potential in biopolymer modification, providing a pathway to new materials with tailored properties (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Lactic Acid Derivatives and Green Chemistry
The transformation of lactic acid into various chemicals via biotechnological routes underscores the importance of ester derivatives in green chemistry. Lactic acid, a key hydroxycarboxylic acid from biomass, can be converted into valuable chemicals such as pyruvic acid, acrylic acid, and lactate esters. This illustrates the potential of "1-Amino-cyclobutanecarboxylic acid methyl ester" in serving as a precursor or intermediate in the synthesis of environmentally friendly chemicals (Gao, Ma, & Xu, 2011).
Safety and Hazards
Safety data sheets indicate that in case of inhalation, skin contact, eye contact, or ingestion, appropriate measures should be taken including moving the victim to fresh air, washing off with soap and water, rinsing with pure water, and not inducing vomiting . Suitable extinguishing media for fires include dry chemical, carbon dioxide, or alcohol-resistant foam .
Mechanism of Action
Target of Action
The primary target of 1-Amino-cyclobutanecarboxylic acid methyl ester is the NMDA receptor , specifically at the glycine site, NR1 . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity and memory function.
Mode of Action
1-Amino-cyclobutanecarboxylic acid methyl ester acts as a partial agonist at the glycine site of the NMDA receptor An agonist is a substance that initiates a physiological response when combined with a receptor
Pharmacokinetics
It’s worth noting that the compound is slightly soluble in water , which could influence its absorption and distribution in the body
Biochemical Analysis
Biochemical Properties
It is known to be a partial agonist at the glycine site of the NMDA receptor This means it can bind to this receptor and modulate its activity, potentially influencing a variety of biochemical reactions
Cellular Effects
Given its role as a partial agonist at the NMDA receptor, it may influence cell function by modulating neuronal signaling pathways . The specific impact on cell signaling pathways, gene expression, and cellular metabolism is not yet clear.
Molecular Mechanism
The molecular mechanism of action of 1-Amino-cyclobutanecarboxylic acid methyl ester is likely related to its interaction with the NMDA receptor As a partial agonist, it may bind to the glycine site of this receptor and modulate its activity, potentially leading to changes in gene expression and enzyme activity
Properties
IUPAC Name |
methyl 1-aminocyclobutane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-9-5(8)6(7)3-2-4-6/h2-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXOPTPGZBLQAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363590 | |
Record name | Methyl 1-aminocyclobutane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215597-35-6 | |
Record name | Methyl 1-aminocyclobutane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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